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molecular formula C11H12O4 B3188221 Dimethyl 4-methylphthalate CAS No. 20116-65-8

Dimethyl 4-methylphthalate

Cat. No. B3188221
M. Wt: 208.21 g/mol
InChI Key: GICLKLDOSTVQQA-UHFFFAOYSA-N
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Patent
US07772285B2

Procedure details

3.00 g of 5-methyl-2-benzofuran-1,3-dione was suspended in 30 mL of methanol, to which 0.2 mL of sulfuric acid was added at room temperature, and this suspension was stirred for 2.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, and poured into ice water followed by addition of ethyl acetate, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and then the solvent was distilled out under reduced pressure to yield 2.95 g of dimethyl 4-methylphthalate as light yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=C[C:5]2[C:6](=[O:10])[O:7][C:8](=O)[C:4]=2[CH:3]=1.S(=O)(=O)(O)O.[C:18]([O:21][CH2:22]C)(=[O:20])[CH3:19]>CO>[CH3:12][C:2]1[CH:1]=[C:19]([C:18]([O:21][CH3:22])=[O:20])[C:5](=[CH:4][CH:3]=1)[C:6]([O:7][CH3:8])=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CC2=C(C(OC2=O)=O)C=C1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this suspension was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while heating it
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC=1C=C(C(C(=O)OC)=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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